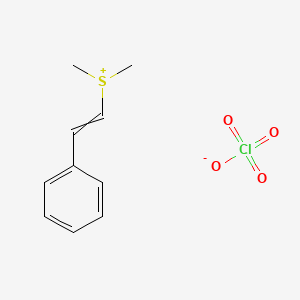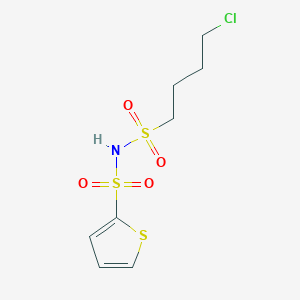![molecular formula C6H11ClN2O2S B14489997 Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate CAS No. 64168-82-7](/img/structure/B14489997.png)
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate typically involves a multi-step process. One common method starts with the esterification of 2-chloropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 2-chloropropanoate is then reacted with hydrazine hydrate and carbon disulfide under reflux conditions to introduce the hydrazinylidenemethyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, while the hydrazinylidenemethyl group can undergo reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazinylidenemethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate.
Oxidation: Formation of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfinyl]propanoate.
Reduction: Formation of ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate.
科学研究应用
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the hydrazinylidenemethyl group can form hydrazone linkages with carbonyl-containing compounds. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 2-chloropropanoate: Lacks the hydrazinylidenemethyl and sulfanyl groups, making it less reactive.
Ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate: Contains an azido group instead of a chloro group, which can lead to different reactivity and applications.
Ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate: The hydrazinylidenemethyl group is reduced to a hydrazinyl group, altering its chemical properties.
Uniqueness
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both a chloro and a hydrazinylidenemethyl group allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
64168-82-7 |
|---|---|
分子式 |
C6H11ClN2O2S |
分子量 |
210.68 g/mol |
IUPAC 名称 |
ethyl 2-chloro-3-methanehydrazonoylsulfanylpropanoate |
InChI |
InChI=1S/C6H11ClN2O2S/c1-2-11-6(10)5(7)3-12-4-9-8/h4-5H,2-3,8H2,1H3 |
InChI 键 |
LPKYYYOWTVTLNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CSC=NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



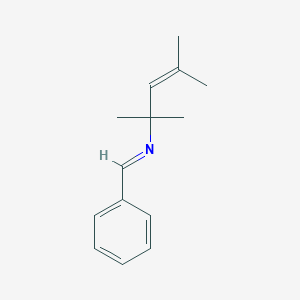


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
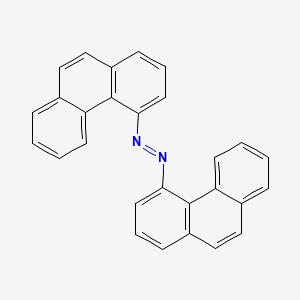

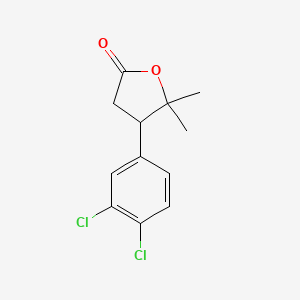
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
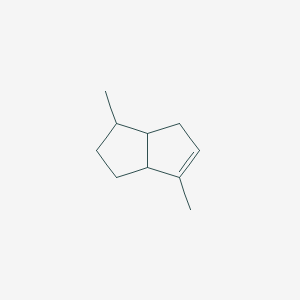
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
